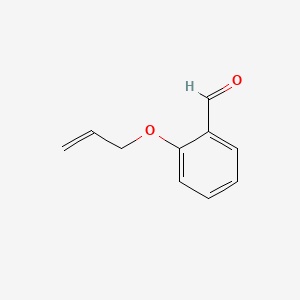
Ethyl 2-(4-bromobenzoyl)benzoate
Vue d'ensemble
Description
Ethyl 2-(4-bromobenzoyl)benzoate is a useful research compound. Its molecular formula is C16H13BrO3 and its molecular weight is 333.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Ethyl 2-(4-bromobenzoyl)benzoate is used in the synthesis of various chemical compounds with potential biological activities. For instance, it has been utilized in the preparation of ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates), which were studied for their monoamine oxidase inhibitory and anticonvulsant properties (Misra, Dwivedi, & Parmar, 1980). Additionally, novel methods for preparing compounds like ethylp-(2-methyl-3-oxopropyl)- and p-(2-methyl-3-oxo-1-propenyl)benzoates, which are strategic intermediates for synthesizing biologically active derivatives, involve the use of this compound (Kryshtal, Zhdankina, & Serebryakov, 1993).
Chemical Synthesis and Catalysis
This compound plays a role in various chemical synthesis processes. It is used in the cyclization of ethyl 2-hydroxymethylbenzoate to phthalide, a reaction catalyzed by general bases (Fife & Benjamin, 1976). Furthermore, it is involved in the protection of alcohols as 2-(2-oxyethyl)benzoates and in the synthesis of complex compounds like phosphatidylinositol 4,5-bisphosphate analogues (Watanabe & Nakamura, 1997).
Analytical Chemistry and Cosmetics
In analytical chemistry, this compound derivatives are utilized for the determination of various substances. For example, they are used in ultra-performance liquid chromatography methods for determining preservatives in cosmetics (Wu, Wang, Wang, & Ma, 2008).
Environmental Applications
This compound also finds applications in environmental chemistry, such as in the selective removal and recovery of anions from aqueous solutions (Heininger & Meloan, 1992).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, this compound derivatives have been synthesized and evaluated for their biological activities, like the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate and its potential applications (Qiao-yun, 2012).
Safety and Hazards
As with any chemical, handling Ethyl 2-(4-bromobenzoyl)benzoate would require appropriate safety precautions. These might include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area . The specific hazards would depend on the compound’s physical and chemical properties.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(4-bromobenzoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAESXNFKJZRLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289053 | |
| Record name | ethyl 2-(4-bromobenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51476-11-0 | |
| Record name | NSC58708 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(4-bromobenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)




